molecular formula C15H14O2 B186190 4-Methoxy-4'-methylbenzophenone CAS No. 23886-71-7

4-Methoxy-4'-methylbenzophenone

Cat. No.: B186190
CAS No.: 23886-71-7
M. Wt: 226.27 g/mol
InChI Key: IHMWJDNMIIEDDN-UHFFFAOYSA-N
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Description

4-Methoxy-4’-methylbenzophenone is an organic compound with the molecular formula C15H14O2. It is a derivative of benzophenone, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene rings. This compound is commonly used in various industrial applications, including as a photoinitiator in polymer chemistry and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-4’-methylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-methoxybenzoyl chloride with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of 4-Methoxy-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-4’-methylbenzophenone has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-4’-methylbenzophenone is unique due to the presence of both methoxy and methyl groups, which enhance its photochemical reactivity and stability. This makes it particularly valuable in applications requiring efficient UV absorption and radical generation .

Properties

IUPAC Name

(4-methoxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMWJDNMIIEDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178586
Record name Benzophenone, 4-methoxy-4'-methyl-
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23886-71-7
Record name 4-Methoxy-4′-methylbenzophenone
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Record name Benzophenone, 4-methoxy-4'-methyl-
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Record name 23886-71-7
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Record name Benzophenone, 4-methoxy-4'-methyl-
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Record name (4-methoxyphenyl)(4-methylphenyl)methanone
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Synthesis routes and methods I

Procedure details

Hafnium (IV) trifluoromethanesulfonate (5.15 g), anisole (1.08 g) and para-toluic acid (1.36 g) were refluxed together in 125 mL chlorobenzene with azeotropic removal of the upper water layer (inverse Dean-Stark apparatus). After 3 hours, the mixture was cooled and extracted with 2×25 mL water, then 2×25 mL saturated sodium bicarbonate solution. The organic layer was dried using anhydrous sodium sulfate, filtered, then concentrated down in vacuo to give crude 4-methoxy-4′-methylbenzophenone (0.20 g, 9% yield) as a colored crystalline solid. The aqueous layer was concentrated in vacuo to give 4.41 g of a damp, white solid.
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125 mL
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Hafnium (IV) trifluoromethanesulfonate
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Synthesis routes and methods II

Procedure details

Praseodymium (III) trifluoromethanesulfonate (1.18 g as a wet solid), trifluoromethanesulfonic acid (0.30 g), anisole (2.38 g) and para-toluic acid (2.72 g) were refluxed together in 175 mL toluene with azeotropic removal of the lower water layer (Dean-Stark apparatus). After 22 hours, the mixture was cooled and extracted with 3×25 mL water, then by 2×25 mL saturated sodium bicarbonate solution. The organic layer was dried using anhydrous sodium sulfate, filtered, then concentrated down in vacuo to give crude 4-methoxy-4′-methylbenzophenone (2.7 g, 60% yield) as a cream-colored crystalline solid.
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2.72 g
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175 mL
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Synthesis routes and methods III

Procedure details

In like manner to Example 8, anisole and para-toluic acid were reacted together (4 hour reflux) in chlorobenzene in the presence of ytterbium (III) trifluoromethanesulfonate hydrate, to give crude 4-methoxy-4′-methylbenzophenone (0.15 g, 7% yield).
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

4-methyl-4'methoxybenzophenone was prepared from anisole and p-toluoyl chloride using the procedure described in Comparative Example 2. The resulting ketone was converted to the propargyl alcohol and then reacted with 2-naphthol as in Comparative Example 2 to produce 2.1 grams of light yellow crystals having a melting range of 146-147° C. NMR analysis confirmed the product to be 3(4-methylphenyl)-3-(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran.
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Q & A

Q1: How prevalent is BP-10 in commercially available sunscreen products in the United States?

A1: Research indicates that BP-10 is found in a significant portion of sunscreen products marketed in the United States. A 2021 study [] examining 50 sunscreen products from 44 brands found BP-10 present in at least 70% of the samples analyzed. While not as prevalent as some other benzophenones like BP-3 (oxybenzone), BP-10 is still a common ingredient in these products.

Q2: What are the potential human exposure concerns associated with BP-10 in sunscreen products?

A2: The widespread use of BP-10 in sunscreens raises concerns about human exposure and potential health effects. The study mentioned above [] found that while the concentrations of BP-10 in sunscreen products were generally lower than other benzophenones, exposure through dermal absorption from sunscreen use is still a valid concern. Further research is needed to fully assess the potential health impacts of BP-10 exposure.

Q3: Are there reliable methods for measuring BP-10 levels in human samples?

A3: Yes, analytical techniques have been developed to accurately measure BP-10 levels in human samples. One such method utilizes stir bar sorptive extraction (SBSE) and thermal desorption (TD) coupled with gas chromatography–mass spectrometry (GC-MS) []. This method exhibits high sensitivity and can quantify BP-10 in urine samples, providing a valuable tool for studying human exposure to this compound.

Q4: Are there any known structural analogues of BP-10 that have been investigated for potential antioxidant properties?

A4: Yes, researchers have synthesized and characterized dioxomolybdenum(VI) complexes using a structural analog of BP-10, specifically 2-hydroxy-4-methoxy-4′-methylbenzophenone []. This study explored the antioxidant capabilities of these complexes and found promising results, indicating potential applications in various fields. Further research is needed to fully understand the potential benefits and limitations of these compounds.

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